Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The compound Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with:
- A 5,5,7,7-tetramethyl group on the cyclohexene ring, enhancing steric bulk and metabolic stability.
- A 2-(4-sulfonylbenzamido) substituent at position 2, modified with a 2,6-dimethylmorpholino group, which improves solubility and target interaction.
- A methyl ester at position 3, likely serving as a prodrug moiety for carboxylic acid activation.
This structural framework is associated with bioactivity in modulating inflammatory responses, particularly inhibition of TNF-α production, as observed in related tetrahydrothieno[2,3-c]pyridine derivatives .
Properties
IUPAC Name |
methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O6S2/c1-15-13-29(14-16(2)35-15)37(32,33)18-10-8-17(9-11-18)22(30)27-23-20(24(31)34-7)19-12-25(3,4)28-26(5,6)21(19)36-23/h8-11,15-16,28H,12-14H2,1-7H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWVSVTXCAXHAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features suggest various biological activities that merit further investigation.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core which is characterized by its sulfur and nitrogen heteroatoms. The presence of a morpholino group and a sulfonamide moiety indicates potential interactions with various biological targets. The molecular formula is with a molecular weight of approximately 543.09 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules. Predictive models such as the PASS (Prediction of Activity Spectra for Substances) suggest that the compound may exhibit a range of activities including:
- Anticancer : Structural similarities to thienopyridine derivatives which are known for anticancer properties.
- Antibacterial : The sulfonamide group is associated with antibacterial activity.
- CNS Activity : The morpholine ring suggests potential central nervous system effects .
Biological Activity Overview
The following table summarizes the predicted biological activities based on structural analysis:
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that compounds with similar thieno-pyridine structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thienopyridine have shown effectiveness in inhibiting tumor growth in preclinical models.
- Antibacterial Activity : A study highlighted that sulfonamide-containing compounds are effective against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of folic acid synthesis which is crucial for bacterial growth.
- CNS Effects : Morpholine derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that the compound may influence pathways involved in neuronal survival and inflammation .
Scientific Research Applications
Drug Development
The compound's structural features indicate potential for drug development. The thieno[2,3-c]pyridine core is known for its biological activity, particularly in anticancer and antimicrobial applications. The sulfonamide group enhances solubility and bioavailability, making it suitable for oral administration.
Potential Therapeutic Areas:
- Anticancer Activity: Structural analogs of thieno[2,3-c]pyridine have shown efficacy against various cancer cell lines.
- Antimicrobial Properties: Compounds containing sulfonamide groups are often effective against bacterial infections.
Biological Interaction Studies
Understanding how methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate interacts with biological macromolecules is crucial for elucidating its therapeutic potential.
Interaction Mechanisms
Research indicates that this compound may interact with enzymes or receptors involved in disease pathways. For example:
- Enzyme Inhibition: It may inhibit specific enzymes linked to tumor growth or bacterial proliferation.
- Receptor Binding: The morpholino group could facilitate binding to neurotransmitter receptors or other cellular targets.
Synthesis Routes
The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Common methods include:
- Nucleophilic Substitution Reactions: Utilizing the morpholino group to introduce the sulfonamide moiety.
- Cyclization Reactions: Forming the thieno-pyridine structure through cyclization of precursor compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
These findings suggest that this compound could exhibit similar or enhanced pharmacological profiles due to its unique structural components.
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity or enabling further derivatization.
Amide Bond Reactivity
The benzamido group at position 2 is stabilized by resonance but may undergo hydrolysis under extreme conditions. The sulfonamide-linked morpholine group is relatively inert under standard hydrolysis conditions due to its electron-withdrawing sulfonyl group.
Sulfonamide Functionalization
The 2,6-dimethylmorpholino-sulfonyl group may participate in nucleophilic substitution or serve as a directing group for electrophilic aromatic substitution.
Hydrogenation of the Tetrahydrothienopyridine Core
Functionalization of the Morpholine Substituent
The 2,6-dimethylmorpholine group is typically resistant to mild reactions but may undergo demethylation or oxidation under harsh conditions:
Cross-Coupling Reactions
While the compound lacks halogens or boronate esters, the sulfonamide or ester groups could be modified to introduce coupling handles:
Key Stability Considerations
Comparison with Similar Compounds
Structural Analogs in the Tetrahydrothieno[2,3-c]pyridine Class
(a) Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Key Differences: 6-position substituent: Isopropyl group (vs. 5,5,7,7-tetramethyl in the target compound). Sulfonamide group: N-methyl-N-phenylsulfamoyl (vs. 2,6-dimethylmorpholino sulfonyl).
- The N-methyl-N-phenylsulfamoyl group introduces aromaticity, which could influence pharmacokinetics (e.g., plasma protein binding) .
(b) 2-(3',4',5'-Trimethoxyanilino)-3-cyano-6-substituted Tetrahydrothieno[2,3-c]pyridines
- Key Features: 2-position substituent: Trimethoxyanilino group (vs. sulfonylbenzamido in the target compound). 3-position: Cyano or alkoxycarbonyl groups (vs. methyl ester).
- Bioactivity :
(c) 2,6-Disubstituted Tetrahydrothieno[2,3-c]pyridine-3-carboxamides
- Key Modifications :
- 2-position : Varied aryl or alkyl groups.
- 6-position : Substitutions like acetyl or methoxycarbonyl.
- Application :
Bioactivity Comparison
Structural Influence on Activity
- Sulfonamide vs. Anilino Groups: Sulfonamide-containing derivatives (e.g., target compound) are associated with anti-inflammatory activity due to sulfonyl interactions with TNF-α signaling pathways . Anilino-substituted analogs prioritize antiproliferative effects via tubulin binding .
- Ester vs. Carboxamide at Position 3 :
- Substituent Bulk :
- The 5,5,7,7-tetramethyl groups in the target compound likely enhance metabolic stability but may reduce membrane permeability compared to smaller substituents (e.g., isopropyl) .
Q & A
Q. What strategies address low yield in derivative synthesis?
- Methodological Approach :
- Catalyst Screening : Test Pd(OAc) or CuI for coupling reactions to improve efficiency.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) for steps involving cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
